molecular formula C6H4BrCl2N B567108 2-Bromo-3,5-dichloroaniline CAS No. 1211214-30-0

2-Bromo-3,5-dichloroaniline

Cat. No.: B567108
CAS No.: 1211214-30-0
M. Wt: 240.909
InChI Key: RPQNMASFJWYHNN-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 2, 3, and 5 positions, respectively. This compound is a solid at room temperature and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,5-dichloroaniline typically involves the bromination of 3,5-dichloroaniline. The process can be summarized as follows:

    Starting Material: 3,5-dichloroaniline.

    Bromination: The 3,5-dichloroaniline is dissolved in a suitable solvent such as hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-dichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

Scientific Research Applications

2-Bromo-3,5-dichloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dichloroaniline involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    3,5-Dichloroaniline: Lacks the bromine atom and has different reactivity and applications.

    2,4-Dichloroaniline: Has chlorine atoms at different positions, leading to different chemical properties.

    2,6-Dichloroaniline: Another isomer with chlorine atoms at the 2 and 6 positions.

Uniqueness: 2-Bromo-3,5-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where such reactivity is desired .

Properties

IUPAC Name

2-bromo-3,5-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQNMASFJWYHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672143
Record name 2-Bromo-3,5-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211214-30-0
Record name 2-Bromo-3,5-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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